Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate
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Overview
Description
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its bicyclo[2.2.1]heptane core, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate typically involves the reaction of bicyclo[2.2.1]heptan-2-one with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, ensuring consistency and quality of the final product. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It finds use in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These include compounds with similar bicyclic structures but different functional groups.
Norbornane derivatives: These compounds share the bicyclo[2.2.1]heptane core but have variations in their substituents
Uniqueness
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate is unique due to its specific combination of the bicyclo[2.2.1]heptane core and the amino and ester functional groups.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)9(11)8-5-6-2-3-7(8)4-6/h6-9H,2-5,11H2,1H3 |
InChI Key |
OFARDRBSTJBULS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CC2CCC1C2)N |
Origin of Product |
United States |
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